molecular formula C41H82O4 B14483477 Tetradecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-53-7

Tetradecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14483477
CAS No.: 64713-53-7
M. Wt: 639.1 g/mol
InChI Key: FDAKDKSZAWNFEY-UHFFFAOYSA-N
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Description

Tetradecyl 2,3-bis(dodecyloxy)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows:

Carboxylic Acid+AlcoholEster+Water\text{Carboxylic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water} Carboxylic Acid+Alcohol→Ester+Water

In this case, the carboxylic acid and alcohol used are specific to the desired ester. The reaction is usually catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion .

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may include continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions:

    Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Transesterification: Produces a new ester and alcohol.

    Reduction: Produces the corresponding alcohols.

Scientific Research Applications

Tetradecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 2,3-bis(dodecyloxy)propanoate
  • Hexadecyl 2,3-bis(dodecyloxy)propanoate
  • Octadecyl 2,3-bis(dodecyloxy)propanoate

Uniqueness

Tetradecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction .

Properties

CAS No.

64713-53-7

Molecular Formula

C41H82O4

Molecular Weight

639.1 g/mol

IUPAC Name

tetradecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C41H82O4/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-45-41(42)40(44-37-34-31-28-25-21-18-15-12-9-6-3)39-43-36-33-30-27-24-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3

InChI Key

FDAKDKSZAWNFEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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